molecular formula C22H22N2OS2 B12006543 3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12006543
M. Wt: 394.6 g/mol
InChI Key: AVTCPAOLXVCBTJ-DHZHZOJOSA-N
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Description

This compound belongs to the benzothieno[2,3-d]pyrimidin-4(3H)-one class, characterized by a fused bicyclic scaffold combining thiophene and pyrimidinone moieties. The structure features:

  • Position 2: A (2E)-3-phenyl-2-propenylsulfanyl substituent, introducing a conjugated π-system and aromatic phenyl group, which may influence electronic properties and binding affinity.

Properties

Molecular Formula

C22H22N2OS2

Molecular Weight

394.6 g/mol

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H22N2OS2/c1-2-14-24-21(25)19-17-12-6-7-13-18(17)27-20(19)23-22(24)26-15-8-11-16-9-4-3-5-10-16/h2-5,8-11H,1,6-7,12-15H2/b11-8+

InChI Key

AVTCPAOLXVCBTJ-DHZHZOJOSA-N

Isomeric SMILES

C=CCN1C(=O)C2=C(N=C1SC/C=C/C3=CC=CC=C3)SC4=C2CCCC4

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC=CC3=CC=CC=C3)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothieno[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothieno[2,3-d]pyrimidin-4(3H)-one core.

    Introduction of the Allyl and Phenyl Groups: The allyl and phenyl groups are introduced through substitution reactions, often using reagents like allyl bromide and phenylpropenyl sulfide.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of double bonds or other reducible groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Allyl bromide, phenylpropenyl sulfide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of reduced derivatives of the original compound.

Scientific Research Applications

3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ primarily in substituents at positions 2 and 3, which critically affect solubility, stability, and bioactivity.

Compound (Reference) Substituent at Position 3 Substituent at Position 2 Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound Allyl (2E)-3-phenyl-2-propenylsulfanyl Not reported Not reported
3-Allyl-2-(2-methylbenzylsulfanyl) Allyl 2-methylbenzylsulfanyl Not reported Not reported
3-Phenyl-2-propargylthio Phenyl Propargylthio (C≡CCH₂S) 208 IR: ν1680 (C=O), 1585 (C=N⁺); ¹H NMR: δ7.56 (m, C₆H₅)
3-Ethyl-2-(3-methylbenzylsulfanyl) Ethyl 3-methylbenzylsulfanyl Not reported Not reported
3-Ethyl-2-(3-chlorobenzylsulfanyl) Ethyl 3-chlorobenzylsulfanyl Not reported Not reported

Key Observations :

  • Lipophilicity : Allyl and propenyl groups may increase lipophilicity relative to ethyl or methyl substituents, influencing membrane permeability .
  • Thermal Stability : The propargylthio analog in exhibits a high melting point (208°C), suggesting strong intermolecular interactions, possibly due to hydrogen bonding or aromatic stacking .

Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound are unavailable, and highlight that structural analogs exhibit:

  • Antimicrobial Activity: Thienopyrimidine derivatives with sulfanyl substituents show inhibition against Gram-positive bacteria and fungi .

Hypothesized SAR Trends :

  • Substituent Bulkiness : Larger groups (e.g., 3-phenylpropenyl) may improve target selectivity by occupying specific binding pockets.
  • Electron-Withdrawing Groups : Chloro or fluoro substituents () could enhance reactivity or metabolic stability .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (), the target compound would likely show moderate similarity (~0.6–0.7) to analogs with shared benzothieno[2,3-d]pyrimidinone cores but lower similarity to halogenated derivatives. Graph-based comparisons () may better capture functional group contributions to bioactivity .

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